1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene
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Overview
Description
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 3-chloroprop-1-en-2-yl group and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzene (toluene) with 3-chloropropene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 1-(3-chloroprop-1-en-2-yl)-2-methylbenzyl alcohol, aldehydes, or acids.
Reduction: Products can include various hydrocarbons.
Substitution: Products can include compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The pathways involved can include electrophilic aromatic substitution, nucleophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloroprop-1-en-2-yl)-2,4-difluorobenzene
- 3-(3-Chloroprop-1-en-2-yl)thiophene
- (3-Chloroprop-1-en-2-yl)trimethylsilane
Uniqueness
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene is unique due to the presence of both a 3-chloroprop-1-en-2-yl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11Cl |
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Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
HNTGSVKJAGNZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)CCl |
Origin of Product |
United States |
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